molecular formula C20H30N2O4 B11058496 4-Hydroxy-3-(3-methoxybenzyl)-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

4-Hydroxy-3-(3-methoxybenzyl)-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B11058496
M. Wt: 362.5 g/mol
InChI Key: VTRYFHQNYDJELF-UHFFFAOYSA-N
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Description

4-hydroxy-3-[(3-methoxyphenyl)methyl]-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[45]decan-2-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[(3-methoxyphenyl)methyl]-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of functional groups. Key steps may include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Functional group modifications: Introduction of the hydroxy and methoxy groups can be done through selective reactions, such as hydroxylation and methylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-[(3-methoxyphenyl)methyl]-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the spirocyclic core or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-hydroxy-3-[(3-methoxyphenyl)methyl]-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[(3-methoxyphenyl)methyl]-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxybenzaldehyde: Shares the hydroxy and methoxy functional groups but lacks the spirocyclic structure.

    3-methoxy-4-hydroxycinnamic acid: Similar functional groups but different core structure.

    4-hydroxy-3-methoxyphenylacetic acid: Similar functional groups but different overall structure.

Uniqueness

4-hydroxy-3-[(3-methoxyphenyl)methyl]-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is unique due to its spirocyclic core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

4-hydroxy-3-[(3-methoxyphenyl)methyl]-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C20H30N2O4/c1-17(2)12-20(13-18(3,4)21-17)19(5,24)22(16(23)26-20)11-14-8-7-9-15(10-14)25-6/h7-10,21,24H,11-13H2,1-6H3

InChI Key

VTRYFHQNYDJELF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(N1)(C)C)C(N(C(=O)O2)CC3=CC(=CC=C3)OC)(C)O)C

Origin of Product

United States

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